3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 670268-59-4
VCID: VC4867995
InChI: InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3
SMILES: CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C
Molecular Formula: C29H23ClFN3O2S2
Molecular Weight: 564.09

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 670268-59-4

Cat. No.: VC4867995

Molecular Formula: C29H23ClFN3O2S2

Molecular Weight: 564.09

* For research use only. Not for human or veterinary use.

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one - 670268-59-4

Specification

CAS No. 670268-59-4
Molecular Formula C29H23ClFN3O2S2
Molecular Weight 564.09
IUPAC Name 5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3
Standard InChI Key RFDLZWVLFMVMGN-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C

Introduction

Chemical Structure and Physicochemical Properties

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 670268-59-4) possesses the molecular formula C29H23ClFN3O2S2 and a molecular weight of 564.09 g/mol. Its IUPAC name reflects the integration of a thieno[2,3-d]pyrimidin-4-one scaffold modified with:

  • An allyl group at position 3

  • A 4-chlorophenyl substituent at position 5

  • A 2-oxoethylthio bridge at position 2, further connected to a 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl moiety.

The three-dimensional structure, confirmed via crystallographic and spectroscopic analyses, reveals planar aromatic regions and flexible aliphatic chains that may facilitate target binding. The thienopyrimidine core contributes to π-π stacking interactions, while the chlorophenyl and fluorophenyl groups enhance lipophilicity, potentially improving membrane permeability .

Synthesis and Development

The synthesis of this compound involves a multi-step sequence requiring precise control of reaction conditions. Key stages include:

  • Construction of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones.

  • Allylation at position 3 using allyl bromide under basic conditions.

  • Sulfide bridge formation at position 2 via nucleophilic substitution between a mercapto intermediate and 2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl chloride.

Optimized protocols report yields exceeding 60% for critical steps, with purity validated by HPLC (>95%). Challenges include regioselectivity during cyclization and steric hindrance during pyrrole coupling, addressed through microwave-assisted synthesis and phase-transfer catalysts .

Biological Activity and Mechanism of Action

Anti-Proliferative Effects

In vitro assays against cancer cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC50: 8–12 μM), attributed to:

  • Interference with microtubule assembly via thioether bridge interactions

  • Downregulation of cyclin-dependent kinases (CDKs) through chlorophenyl-mediated intercalation.

Research Findings and Pharmacological Studies

Pharmacokinetic Profiling

Preliminary ADMET studies indicate:

ParameterValue
Plasma Protein Binding92%
CYP3A4 InhibitionIC50: 14 μM
Half-life (rat)6.2 hours
Oral Bioavailability38%

The fluorophenyl moiety reduces metabolic clearance by resisting cytochrome P450 oxidation, while the allyl group enhances intestinal absorption.

In Vivo Efficacy

In murine models of pulmonary fibrosis, the compound (10 mg/kg/day) reduced collagen deposition by 45% compared to controls (p < 0.01), correlating with decreased TGF-β1 and α-SMA expression.

Comparative Analysis with Related Compounds

CompoundCore StructureKey ModificationsBiological Activity
Target CompoundThieno[2,3-d]pyrimidin-4(3H)-oneAllyl, chlorophenyl, fluorophenyl-pyrroleROCK inhibition, anti-fibrotic
Thienopyrimidine AThieno[2,3-d]pyrimidineMethoxybenzyl, pyrrolopyridinylROCK I IC50: 0.004 μM
Pyrrole BPyrroleDimethyl, fluorophenylAntimicrobial (MIC: 2 μg/mL)

This comparison underscores the critical role of the allylthio-pyrrole segment in enhancing kinase selectivity over simpler analogs .

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